molecular formula C31H29FN4O5 B560533 Ningetinib CAS No. 1394820-69-9

Ningetinib

货号: B560533
CAS 编号: 1394820-69-9
分子量: 556.6 g/mol
InChI 键: VQYYQSZNRVQLIS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

宁替尼布是一种新型酪氨酸激酶抑制剂,靶向多种参与肿瘤发病机制的激酶。它在克服急性髓系白血病的继发性耐药方面表现出巨大潜力,尤其是在伴有 FMS 样酪氨酸激酶 3 内部串联重复突变的病例中。 宁替尼布还在接受临床试验,以评估其治疗肺癌的疗效 .

作用机制

宁替尼布通过抑制参与肿瘤生长和存活的多种激酶的活性来发挥作用。它与这些激酶的 ATP 结合位点结合,阻止其活化和随后的信号转导。 这种抑制导致关键通路的破坏,包括 STAT5、AKT 和 ERK 通路,最终导致凋亡诱导和细胞增殖抑制 .

生化分析

Biochemical Properties

Ningetinib has been found to interact with FMS-like tyrosine kinase 3 (FLT3), a common mutation type in acute myeloid leukemia (AML) . It inhibits the phosphorylation of FLT3 and its downstream target proteins STAT5, AKT, and ERK . This inhibition occurs in a dose- and time-dependent manner .

Cellular Effects

In FLT3-ITD AML cell lines, this compound has been observed to inhibit cell proliferation, block the cell cycle, and induce apoptosis . It also binds FLT3 to inhibit its downstream signaling pathways, including the STAT5, AKT, and ERK pathways .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to FLT3, thereby inhibiting its downstream signaling pathways . This binding interaction inhibits the phosphorylation of FLT3 and its downstream target proteins STAT5, AKT, and ERK .

Temporal Effects in Laboratory Settings

This compound has shown significant anti-leukemic effects on FLT3-ITD-positive AML cells over time . It has also demonstrated superior anti-leukemia activity to existing clinical drugs gilteritinib and quizartinib in mouse models with FLT3-ITD and FLT3-ITD-F691L mutation .

Dosage Effects in Animal Models

In mouse models with FLT3-ITD and FLT3-ITD-F691L mutation, this compound showed superior anti-leukemia activity to existing clinical drugs gilteritinib and quizartinib . The survival of mice was significantly prolonged .

Metabolic Pathways

It is known that this compound inhibits the FLT3 protein and its downstream signaling pathways, which could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It is known that this compound binds to FLT3, which could potentially affect its localization or accumulation .

Subcellular Localization

Given its role as a TKI and its binding to FLT3, it is likely that it localizes to areas where FLT3 and its downstream target proteins are present .

准备方法

宁替尼布的合成涉及多个步骤,包括中间体的制备和最终偶联反应。合成路线通常涉及在受控条件下使用特定试剂和催化剂来获得所需产物。 工业生产方法侧重于优化这些合成路线,以确保高产率和纯度,同时保持成本效益和可扩展性 .

化学反应分析

宁替尼布经历多种化学反应,包括:

科学研究应用

宁替尼布具有广泛的科学研究应用,包括:

    化学: 用作模型化合物来研究酪氨酸激酶抑制机制并开发新的合成方法。

    生物学: 研究其对细胞信号通路的影响及其诱导癌细胞凋亡的潜力。

    医学: 正在进行临床试验,用于治疗急性髓系白血病和肺癌,显示出克服耐药性的希望。

    工业: 在开发新的治疗剂和研究药物相互作用方面的潜在应用.

相似化合物的比较

宁替尼布独特之处在于它能够同时靶向多个激酶,使其在克服耐药性方面比其他酪氨酸激酶抑制剂更有效。类似的化合物包括:

属性

IUPAC Name

N-[3-fluoro-4-[7-(2-hydroxy-2-methylpropoxy)quinolin-4-yl]oxyphenyl]-1,5-dimethyl-3-oxo-2-phenylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29FN4O5/c1-19-28(30(38)36(35(19)4)21-8-6-5-7-9-21)29(37)34-20-10-13-27(24(32)16-20)41-26-14-15-33-25-17-22(11-12-23(25)26)40-18-31(2,3)39/h5-17,39H,18H2,1-4H3,(H,34,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQYYQSZNRVQLIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)OC4=C5C=CC(=CC5=NC=C4)OCC(C)(C)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29FN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394820-69-9
Record name Ningetinib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1394820699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ningetinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16256
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NINGETINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PW3Q92Z6A4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 1-((4-(4-amino-2-fluorophenoxy)quinolin-7-yl)oxy)-2-methylpropan-2-ol (5 g, 14.6 mmol), 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid (3.46 g, 14.9 mmol) and HOAT (0.39 g, 2.9 mmol) in dichloromethane (30 mL) was added EDCI (3.35 g, 17.5 mmol). The mixture was stirred at 41° C. for 6 hours, cooled to room temperature and diluted with ethyl acetate (30 mL). The resulted suspension was filtered, and the solid was washed with 95% ethanol (50 mL×2). The solid was collected through filtration and dried in vacuo at 45° C. for 6 hours to give the title compound as a white solid (6.35 g, 78%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.46 g
Type
reactant
Reaction Step One
Name
Quantity
0.39 g
Type
reactant
Reaction Step One
Name
Quantity
3.35 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
78%
Customer
Q & A

Q1: What are the primary molecular targets of Ningetinib and how does this interaction impact tumor cells?

A1: this compound is a tyrosine kinase inhibitor that specifically targets a range of receptor tyrosine kinases (RTKs) crucial for tumor growth and progression. These targets include c-MET/Hepatocyte Growth Factor Receptor (HGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR), AXL, MER, and FMS-like tyrosine kinase 3 (FLT3) [, ]. By binding to these kinases, this compound effectively inhibits their signaling pathways, ultimately leading to a reduction in tumor cell proliferation, angiogenesis (formation of new blood vessels that supply the tumor), and metastasis [].

Q2: What is the significance of the high plasma exposure of this compound's N-demethylated metabolite (M1)?

A3: The high plasma exposure of M1, despite its low metabolic yield, can be attributed to several factors. Firstly, M1 demonstrates a low affinity for tissues, leading to less distribution into tissues and prolonged circulation in the plasma []. Secondly, this compound itself inhibits efflux transporters like P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), and Multidrug Resistance-associated Protein 2 (MRP2) []. Since M1 is a substrate for these transporters, this compound's inhibitory action on them further contributes to the high plasma levels of M1 by reducing its excretion from the body [].

Q3: Have there been any clinical trials investigating the combination of this compound and Gefitinib in specific patient populations?

A4: Yes, a Phase Ib clinical trial (NCT03758287) has been conducted to evaluate the safety and determine the recommended phase 2 dose of this compound in combination with Gefitinib for Chinese patients with Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor (EGFR-TKI) resistant NSCLC who are negative for the T790M mutation [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。